(2-Cyclopropyl-5-methylphenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO2. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyclopropyl-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of these reactions makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For protodeboronation and other transformations.
Major Products:
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
(2-Cyclopropyl-5-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
These steps highlight the role of the boronic acid in facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyclopropyl and methyl substituents, making it less sterically hindered.
Cyclopropylboronic Acid: Similar in structure but lacks the phenyl and methyl groups.
Methylphenylboronic Acid: Contains a phenyl and methyl group but lacks the cyclopropyl group.
Uniqueness: (2-Cyclopropyl-5-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C10H13BO2 |
---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
(2-cyclopropyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8,12-13H,3-4H2,1H3 |
InChI Key |
GELMKOBCBMTLTF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C2CC2)(O)O |
Origin of Product |
United States |
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